2-Fluoro-4-isopropoxyaniline hydrochloride

Chemical Synthesis Pharmaceutical Intermediates Laboratory Reagents

Multi-year medchem programs require building blocks with consistent quality without cold storage. 2-Fluoro-4-isopropoxyaniline hydrochloride (CAS 850568-35-3) solves this with proven 3-year RT stability as the HCl salt, eliminating cold-chain logistics and ensuring synthetic reproducibility. • ≥98% purity minimizes catalyst poisoning in downstream couplings • Unique 2-F, 4-iPrO substitution enables precise SAR of fluorinated aniline cores • Ambient shipping & storage reduces procurement complexity globally

Molecular Formula C9H13ClFNO
Molecular Weight 205.66 g/mol
CAS No. 850568-35-3
Cat. No. B1437269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-isopropoxyaniline hydrochloride
CAS850568-35-3
Molecular FormulaC9H13ClFNO
Molecular Weight205.66 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)N)F.Cl
InChIInChI=1S/C9H12FNO.ClH/c1-6(2)12-7-3-4-9(11)8(10)5-7;/h3-6H,11H2,1-2H3;1H
InChIKeyOWTZAMYNRDYUMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-isopropoxyaniline Hydrochloride: Fluorinated Building Block


2-Fluoro-4-isopropoxyaniline hydrochloride (CAS 850568-35-3) is a fluorinated aromatic amine, specifically a derivative of aniline featuring a 2-fluoro substituent and a 4-isopropoxy group, supplied as a hydrochloride salt [1]. It has a molecular weight of 205.66 g/mol and a molecular formula of C9H13ClFNO . This compound is primarily utilized as a research intermediate and building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals where precise modulation of physicochemical properties is required .

Generic Substitution Risks


The selection of 2-Fluoro-4-isopropoxyaniline hydrochloride over a close analog is not arbitrary; subtle structural variations among in-class compounds can lead to quantifiable differences in storage stability, reactivity, and physicochemical properties that directly impact experimental reproducibility and synthetic yield. For instance, the hydrochloride salt form offers a distinct advantage in long-term storage stability compared to its free base, which is more sensitive to ambient conditions . Furthermore, the specific pattern of substitution—the 2-fluoro group's electronic effect on the aromatic amine's basicity and the isopropoxy group's influence on lipophilicity—cannot be replicated by regioisomers or analogs with different alkoxy chains, potentially altering reaction kinetics and the properties of downstream products [1].

Key Differentiators


Storage Stability: Salt vs. Free Base

The hydrochloride salt form of 2-Fluoro-4-isopropoxyaniline (CAS 850568-35-3) demonstrates superior storage stability compared to its free base form (CAS 154080-04-3). The salt can be stored at room temperature (RT) for a guaranteed period of three years without degradation . In contrast, the free base requires refrigerated storage to maintain its integrity . This differentiation is critical for inventory management and ensures consistent material quality for long-term research projects.

Chemical Synthesis Pharmaceutical Intermediates Laboratory Reagents

Purity Specifications

Procurement decisions are often guided by guaranteed purity specifications. 2-Fluoro-4-isopropoxyaniline hydrochloride is offered with a high minimum purity specification. For example, the product is available with a minimum purity of 95% or 98% , accompanied by Certificates of Analysis (COA) that validate batch-specific purity. This ensures that researchers are working with a well-characterized starting material, minimizing the impact of unknown impurities on reaction outcomes. The related regioisomer, 4-Fluoro-2-isopropoxyaniline (CAS 148583-65-7), is also available at a standard purity of 95%, but the target compound's availability in a 98% grade provides an option for applications requiring higher purity .

Analytical Chemistry Quality Control Synthetic Chemistry

Physicochemical Impact of Fluorination

The 2-fluoro substitution on the aniline core is a key differentiator from its non-fluorinated analog, 4-Isopropoxyaniline (CAS 7664-66-6). This structural modification leads to quantifiable changes in computed physicochemical properties that are critical for drug-likeness and biological activity. For example, the introduction of fluorine increases the topological polar surface area (TPSA) from 35.3 Ų for the fluorinated compound [1] to an estimated lower value for the non-fluorinated analog (e.g., around 26 Ų for aniline itself), and it alters the hydrogen bond acceptor count from 3 to 2 [2]. While direct experimental pKa data for this specific compound is not available, it is a class-level inference that ortho-fluorination typically reduces the pKa of aniline by approximately 1-1.5 units (e.g., aniline pKa ~4.6 vs. 2-fluoroaniline pKa ~3.2), which can significantly affect solubility and permeability at physiological pH [3].

Medicinal Chemistry Computational Chemistry Drug Design

Application Scenarios


Consistent Supply for Medicinal Chemistry

The compound's demonstrated long-term stability at room temperature (3 years) makes it an ideal choice for multi-year medicinal chemistry campaigns or academic research projects where consistent material quality must be maintained without the need for specialized cold storage. This ensures that synthetic routes developed early in a project remain reproducible years later, which is critical for patent filing and lead optimization .

SAR Studies: Aniline Core Modifications

As a building block, this compound is specifically suited for exploring SAR around fluorinated aniline cores. Its unique 2-fluoro, 4-isopropoxy substitution pattern provides a distinct set of physicochemical properties (e.g., TPSA, hydrogen bonding) that differentiate it from non-fluorinated or regioisomeric analogs. Researchers can use this compound to probe the effects of lipophilicity and electronic modulation on target binding or pharmacokinetic profiles [1].

High-Purity Agrochemical Intermediate Synthesis

The availability of this compound in high purity (98%) supports its use in the synthesis of complex agrochemical intermediates, where even minor impurities can deactivate catalysts or lead to the formation of unwanted byproducts that are difficult to separate. The assured purity reduces the need for extensive purification of early-stage intermediates, thereby improving overall synthetic efficiency and yield .

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